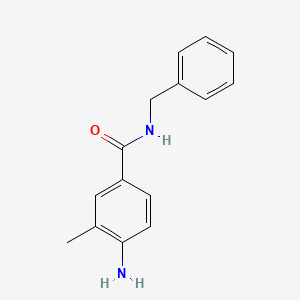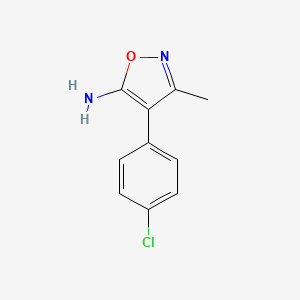
4-(4-Chlorophenyl)-3-methylisoxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, and reactivity of the compound.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antiproliferative Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : The compound is used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have shown promising antimicrobial and anticancer activities .
- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results or Outcomes : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
Anti-allergic Activities
- Scientific Field : Medicinal Chemistry
- Summary of Application : A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities .
- Methods of Application : The compounds were tested for their effects on both allergic asthma and allergic itching .
- Results or Outcomes : Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching. Three of the 19 piperazine derivatives (namely, 3d, 3i, and 3r) have stronger potency against allergic asthma than levocetirizine, the positive control drug. Meanwhile, in the test of allergic itching, five of the 19 compounds (namely, 3b, 3g, 3k, 3o, and 3s) have more potent activities than levocetirizine .
Phosphorylation Agent
- Scientific Field : Organic Chemistry
- Summary of Application : 4-Chlorophenyl phosphorodichloridate is used as a phosphorylation agent .
- Methods of Application : This compound is used as a reactant for the preparation of antimicrobial agents, antioxidant agents, antitumor agents, and nucleotide anti-viral prodrug .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Precursor to Hydroquinone
- Scientific Field : Organic Chemistry
- Summary of Application : 4-Chlorophenol, a compound with a similar structure, was once produced on a large scale as a precursor to hydroquinone .
- Methods of Application : It is prepared by chlorination of phenol, preferably in polar solvents, which tends to yield the 4-chloro derivative .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Synthesis of Quinizarin
- Scientific Field : Organic Chemistry
- Summary of Application : 4-Chlorophenol is a classic precursor, upon reaction with phthalic anhydride, to quinizarin .
- Methods of Application : The commercial dye quinizarin is produced by the reaction of phthalic anhydride and 4-chlorophenol followed by hydrolysis of the chloride .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Synthesis of Aryl Azides
- Scientific Field : Organic Chemistry
- Summary of Application : 4-Chlorophenyl azide is an organic aryl azide compound with the chemical formula C6H4ClN3 .
- Methods of Application : There are various methods to synthesize aryl azides. One such method would be to react aniline with sodium nitrite (NaNO2) and hydrazine hydrate in the presence of acetic acid .
- Results or Outcomes : This reaction gives a moderate to good yield of the desired aryl azide .
Precursor to Hydroquinone
- Scientific Field : Organic Chemistry
- Summary of Application : 4-Chlorophenol, a compound with a similar structure, was once produced on a large scale as a precursor to hydroquinone .
- Methods of Application : It is prepared by chlorination of phenol, preferably in polar solvents, which tends to yield the 4-chloro derivative .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Synthesis of Quinizarin
- Scientific Field : Organic Chemistry
- Summary of Application : A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities .
- Methods of Application : The compounds were tested for their effects on both allergic asthma and allergic itching .
- Results or Outcomes : Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching .
Synthesis of Aryl Azides
- Scientific Field : Organic Chemistry
- Summary of Application : 4-Chlorophenyl azide is an organic aryl azide compound with the chemical formula .
- Methods of Application : There are various methods to synthesize aryl azides. One such method would be to react aniline with sodium nitrite (NaNO2) and hydrazine hydrate in the presence of acetic acid .
- Results or Outcomes : This reaction gives a moderate to good yield of the desired aryl azide .
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound.
Zukünftige Richtungen
This involves discussing potential future research directions. It could include potential applications of the compound, areas where further research is needed, or new methods of synthesis.
For a specific compound, these analyses would be based on experimental data and research studies. Therefore, it’s important to refer to relevant scientific literature. Please note that not all compounds will have extensive information available, especially if they are not widely studied. If you have a different compound or a more specific question, feel free to ask!
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-3-methyl-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6-9(10(12)14-13-6)7-2-4-8(11)5-3-7/h2-5H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWNZTCXHWOFSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585900 |
Source


|
| Record name | 4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-3-methylisoxazol-5-amine | |
CAS RN |
98947-25-2 |
Source


|
| Record name | 4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

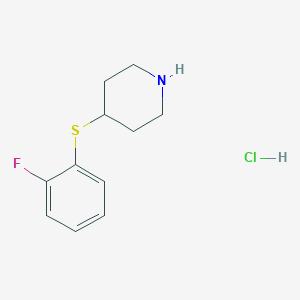
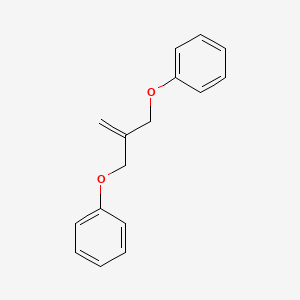
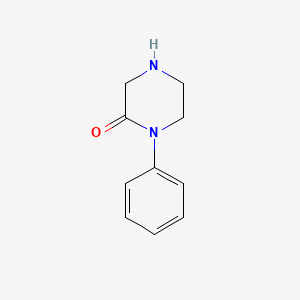
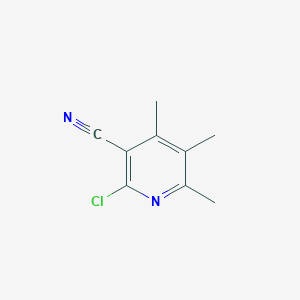
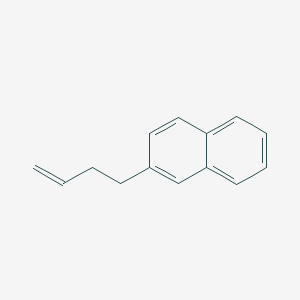
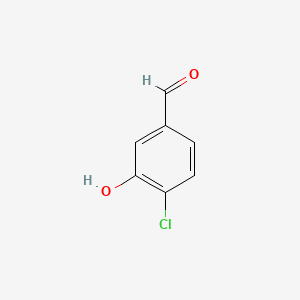
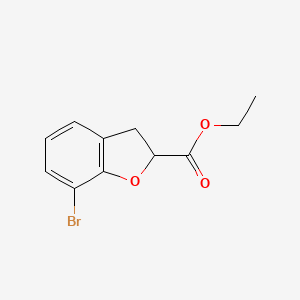
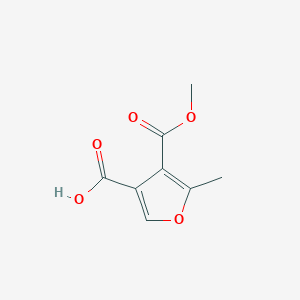
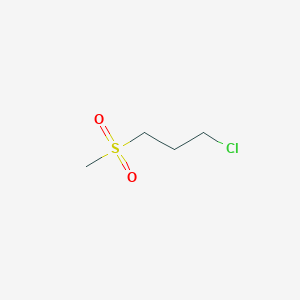
![[(1-Benzyl-3-fluoropyrrolidin-3-yl)methyl]dimethylamine](/img/structure/B1367640.png)
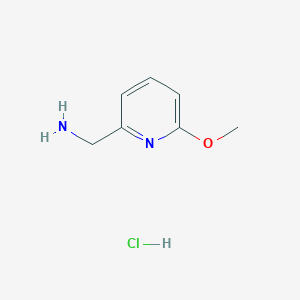
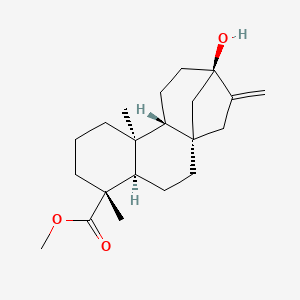
![2-[2-(4-Hydroxypiperidin-1-yl)-ethyl]isoindole-1,3-dione](/img/structure/B1367651.png)
